molecular formula C10H12N4O7 B13138280 9-((3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1H-purine-2,6,8(3H,7H,9H)-trione

9-((3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1H-purine-2,6,8(3H,7H,9H)-trione

Cat. No.: B13138280
M. Wt: 300.22 g/mol
InChI Key: XRFDFDQNRIGZOW-BKKZJBRMSA-N
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Description

The compound 9-((3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1H-purine-2,6,8(3H,7H,9H)-trione is a complex organic molecule that belongs to the class of purine derivatives. This compound is characterized by its unique structure, which includes a purine ring system attached to a tetrahydrofuran ring with multiple hydroxyl groups. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-((3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1H-purine-2,6,8(3H,7H,9H)-trione typically involves the following steps:

    Formation of the Purine Ring: The purine ring can be synthesized through a series of condensation reactions involving formamide and other nitrogen-containing compounds.

    Attachment of the Tetrahydrofuran Ring: The tetrahydrofuran ring is introduced via a glycosylation reaction, where a sugar derivative is reacted with the purine ring under acidic or basic conditions.

    Hydroxylation: The hydroxyl groups are introduced through selective oxidation reactions, often using reagents such as osmium tetroxide or potassium permanganate.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Synthesis: Utilizing automated reactors and continuous flow systems to ensure consistent quality and yield.

    Purification: Employing techniques such as crystallization, chromatography, and distillation to obtain the pure compound.

    Quality Control: Implementing rigorous testing protocols to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

9-((3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1H-purine-2,6,8(3H,7H,9H)-trione: undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The purine ring can be reduced under hydrogenation conditions.

    Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as osmium tetroxide, potassium permanganate, or chromium trioxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) under hydrogen gas.

    Substitution: Nucleophiles such as halides, amines, or thiols in the presence of a base.

Major Products

    Oxidation Products: Ketones, aldehydes, or carboxylic acids.

    Reduction Products: Reduced purine derivatives.

    Substitution Products: Various substituted purine derivatives.

Scientific Research Applications

9-((3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1H-purine-2,6,8(3H,7H,9H)-trione: has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in cellular processes and as a probe for biochemical pathways.

    Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism by which 9-((3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1H-purine-2,6,8(3H,7H,9H)-trione exerts its effects involves:

    Molecular Targets: Interacting with specific enzymes or receptors in biological systems.

    Pathways Involved: Modulating biochemical pathways related to cell growth, apoptosis, or immune response.

Comparison with Similar Compounds

Similar Compounds

    Adenosine: A naturally occurring purine nucleoside with similar structural features.

    Guanosine: Another purine nucleoside with a similar tetrahydrofuran ring.

    Inosine: A purine nucleoside that shares the purine ring structure.

Uniqueness

9-((3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1H-purine-2,6,8(3H,7H,9H)-trione: is unique due to its specific arrangement of hydroxyl groups and the presence of multiple functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C10H12N4O7

Molecular Weight

300.22 g/mol

IUPAC Name

9-[(3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3,7-dihydropurine-2,6,8-trione

InChI

InChI=1S/C10H12N4O7/c15-1-2-4(16)5(17)8(21-2)14-6-3(11-10(14)20)7(18)13-9(19)12-6/h2,4-5,8,15-17H,1H2,(H,11,20)(H2,12,13,18,19)/t2-,4-,5-,8?/m1/s1

InChI Key

XRFDFDQNRIGZOW-BKKZJBRMSA-N

Isomeric SMILES

C([C@@H]1[C@H]([C@H](C(O1)N2C3=C(C(=O)NC(=O)N3)NC2=O)O)O)O

Canonical SMILES

C(C1C(C(C(O1)N2C3=C(C(=O)NC(=O)N3)NC2=O)O)O)O

Origin of Product

United States

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